4-Oxazolemethanol, 2,5-diphenyl-
CAS No.: 2549-35-1
Cat. No.: VC8178218
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549-35-1 |
|---|---|
| Molecular Formula | C16H13NO2 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | (2,5-diphenyl-1,3-oxazol-4-yl)methanol |
| Standard InChI | InChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)19-16(17-14)13-9-5-2-6-10-13/h1-10,18H,11H2 |
| Standard InChI Key | SGRAZRKPBUDERJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named (2,5-diphenyl-1,3-oxazol-4-yl)methanol under IUPAC guidelines. Common synonyms include:
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4-Hydroxymethyl-2,5-diphenyloxazole
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2,5-Diphenyloxazole-4-methanol
Molecular and Stereochemical Properties
The molecular formula corresponds to a planar oxazole ring substituted with phenyl groups at positions 2 and 5 and a hydroxymethyl group at position 4 . Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 251.28 g/mol | |
| Exact Mass | 251.095 Da | |
| Topological Polar Surface Area (PSA) | 46.26 Ų | |
| LogP (Partition Coefficient) | 3.50 |
The oxazole core’s aromaticity and electron-withdrawing nitrogen atoms influence reactivity, while the hydroxymethyl group enables functionalization via esterification or oxidation .
Synthesis and Purification
Industrial-Scale Preparation
A patented one-pot synthesis (CN104327005B) involves three stages :
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Acyl Chloride Formation: Hippuric acid reacts with thionyl chloride () at 30–80°C to form hippuroyl chloride.
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Friedel-Crafts Acylation: Hippuroyl chloride undergoes AlCl-catalyzed reaction with benzene, yielding -benzoyl-ω-aminoacetophenone.
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Cyclization: Sulfuric acid-mediated dehydration forms the oxazole ring, followed by benzene removal via distillation.
Crude product purification uses iron(III) or nickel(II) oxide with activated carbon in alkylbenzene solvents (mass ratio 4:0.01–0.05:0.005–0.03:1) . Microfiltration (0.1–2 μm pores) isolates crystalline 2,5-diphenyloxazole derivatives .
Physicochemical Properties
Stability and Solubility
While melting and boiling points remain unreported, the compound’s LogP (3.50) predicts solubility in organic solvents like toluene and ethyl acetate . The hydroxymethyl group enhances water solubility relative to non-polar oxazole analogs .
Spectroscopic Data
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IR: Expected peaks include O–H stretch (~3200 cm), C=N stretch (1650 cm), and aromatic C–H bends (700–900 cm).
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NMR: NMR spectra should show phenyl proton resonances (δ 7.2–7.5 ppm), oxazole H-4 (δ 6.8 ppm), and hydroxymethyl protons (δ 4.5 ppm) .
Applications and Derivatives
Fluorescent Materials
Structural analogs like (2,5-Diphenyl-1,3-oxazol-4-yl)(phenyl)methanone (PubChem CID 318525) exhibit strong fluorescence, suggesting potential use in OLEDs or bioimaging . The hydroxymethyl group in 4-Oxazolemethanol, 2,5-diphenyl- could serve as a site for conjugating fluorophores .
Pharmaceutical Intermediates
Oxazole derivatives are explored as kinase inhibitors and antimicrobial agents. While biological data for this compound is lacking, its scaffold aligns with pharmacophores targeting ATP-binding pockets .
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